(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Overview
Description
(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexahydropyrano[3,2-d][1,3]dioxine ring: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde or ketone precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Nitration of the phenyl ring: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Sodium ethoxide, potassium thiolate, aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- (2S,4AR,6S,7R,8R,8AR)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- (2R,4aR,6S,7R,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Uniqueness
The uniqueness of (4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitrophenyl groups differentiates it from other similar compounds, providing unique opportunities for its application in various scientific and industrial fields.
Properties
Molecular Formula |
C14H17NO8 |
---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C14H17NO8/c1-20-14-11(17)10(16)12-9(22-14)6-21-13(23-12)7-2-4-8(5-3-7)15(18)19/h2-5,9-14,16-17H,6H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 |
InChI Key |
QDGVVAPLJLTAKK-CQMHSGHYSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)O |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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